Cas no 2728727-78-2 ((1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid)

(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid structure
2728727-78-2 structure
商品名:(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid
CAS番号:2728727-78-2
MF:C10H13NO4
メガワット:211.214523077011
CID:5653788
PubChem ID:165918576

(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
    • EN300-28272969
    • 2728727-78-2
    • rac-(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
    • EN300-28272947
    • 2732255-83-1
    • (1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid
    • インチ: 1S/C10H13NO4/c1-2-3-15-9(14)11-5-7-4-10(7,6-11)8(12)13/h2,7H,1,3-6H2,(H,12,13)/t7-,10-/m0/s1
    • InChIKey: JQMCTRUVQXIAMC-XVKPBYJWSA-N
    • ほほえんだ: OC([C@@]12CN(C(=O)OCC=C)C[C@@H]1C2)=O

計算された属性

  • せいみつぶんしりょう: 211.08445790g/mol
  • どういたいしつりょう: 211.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 66.8Ų

(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28272947-1g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2
1g
$1758.0 2023-09-09
Enamine
EN300-28272947-0.05g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2 95.0%
0.05g
$1476.0 2025-03-19
Enamine
EN300-28272947-10g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2
10g
$7557.0 2023-09-09
Enamine
EN300-28272947-5.0g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2 95.0%
5.0g
$5097.0 2025-03-19
Enamine
EN300-28272947-10.0g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2 95.0%
10.0g
$7557.0 2025-03-19
Enamine
EN300-28272947-5g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2
5g
$5097.0 2023-09-09
Enamine
EN300-28272947-0.5g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2 95.0%
0.5g
$1687.0 2025-03-19
Enamine
EN300-28272947-0.1g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2 95.0%
0.1g
$1547.0 2025-03-19
Enamine
EN300-28272947-1.0g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2 95.0%
1.0g
$1758.0 2025-03-19
Enamine
EN300-28272947-2.5g
(1R,5R)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
2728727-78-2 95.0%
2.5g
$3445.0 2025-03-19

(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 関連文献

(1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acidに関する追加情報

Research Brief on (1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 2728727-78-2)

The compound (1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 2728727-78-2) has recently emerged as a subject of significant interest in the field of chemical biology and medicinal chemistry. This bicyclic scaffold, characterized by its unique azabicyclo[3.1.0]hexane core, has demonstrated promising potential in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and enzyme modulation. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its pharmacological properties and therapeutic applications.

Recent advancements in the synthesis of (1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid have highlighted its versatility as a building block for drug discovery. Researchers have developed efficient enantioselective synthetic routes to access this compound with high purity and yield. The presence of the prop-2-en-1-yloxy carbonyl group offers a reactive handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of analogs with enhanced biological activity. Computational modeling studies have also been employed to predict the compound's binding affinity to various biological targets, providing valuable insights for rational drug design.

Pharmacological investigations have revealed that (1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibits notable activity as a modulator of gamma-aminobutyric acid (GABA) receptors, suggesting potential applications in the treatment of anxiety, epilepsy, and sleep disorders. In vitro studies have demonstrated its ability to allosterically modulate GABA_A receptors, with subtype selectivity that could reduce off-target effects. Additionally, preliminary in vivo studies in rodent models have shown promising anxiolytic and anticonvulsant effects at well-tolerated doses, warranting further investigation in preclinical development.

The compound's unique structural features have also sparked interest in its potential as a scaffold for protease inhibitors. Recent crystallographic studies have elucidated its binding mode to several cysteine proteases, revealing key interactions that contribute to inhibitory activity. This has opened new avenues for the development of antiviral and anticancer agents targeting specific protease enzymes. Structure-based drug design approaches are currently being employed to optimize the compound's potency and selectivity against these targets.

From a drug development perspective, (1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibits favorable physicochemical properties, including good solubility and metabolic stability. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies have indicated adequate oral bioavailability in animal models, supporting its potential as an orally administered therapeutic agent. However, challenges remain in optimizing its blood-brain barrier penetration for CNS applications, with current research focusing on prodrug strategies and formulation approaches to enhance delivery to target tissues.

In conclusion, (1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Ongoing research continues to explore its applications in CNS disorders and protease inhibition, with several analogs currently in preclinical evaluation. The compound's unique structural features, combined with its demonstrated biological activity, position it as a valuable tool for drug discovery and a potential candidate for further development as a therapeutic agent.

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